molecular formula C9H13NO2 B038743 3-Pentylisoxazole-5-carbaldehyde CAS No. 121604-57-7

3-Pentylisoxazole-5-carbaldehyde

Cat. No. B038743
M. Wt: 167.2 g/mol
InChI Key: FVUSIHDVFRLUFU-UHFFFAOYSA-N
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They can also be synthesized by base catalyzed condensation reactions of nitroacetic esters with dipolarophiles .


Molecular Structure Analysis

The molecular geometry of isoxazole derivatives can be analyzed using techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectral data . The 2D NMR (1H-1H NOESY) analysis can confirm the isomeric form of these compounds .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For example, they can participate in cyclization reactions . The substitution of various groups on the isoxazole ring can impart different activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be determined by techniques like FT-IR spectral analysis .

Safety And Hazards

Some isoxazole derivatives may have certain hazards. For example, 3-p-Tolylisoxazole-5-carbaldehyde has been classified as Acute Tox. 4 Oral according to GHS07 .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . They have promising biological activities and could be a rich source of new compounds for the development of clinically viable drugs .

properties

IUPAC Name

3-pentyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-4-5-8-6-9(7-11)12-10-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUSIHDVFRLUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NOC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentylisoxazole-5-carbaldehyde

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